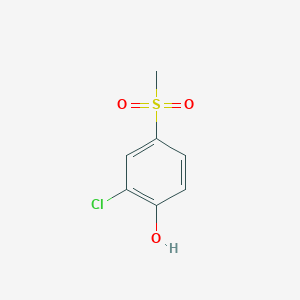

2-Chloro-4-(methylsulfonyl)phenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-methylsulfonylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO3S/c1-12(10,11)5-2-3-7(9)6(8)4-5/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKCJTSDDCIJRLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60175122 | |

| Record name | Phenol, 2-chloro-4-(methylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60175122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20945-65-7 | |

| Record name | Phenol, 2-chloro-4-(methylsulfonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020945657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2-chloro-4-(methylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60175122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Chloro-4-(methylsulfonyl)phenol chemical properties

An In-depth Technical Guide to 2-Chloro-4-(methylsulfonyl)phenol

Introduction

This compound is a substituted aromatic compound of significant interest in the fields of organic synthesis and medicinal chemistry. Its molecular architecture, featuring a phenol ring substituted with a chlorine atom, a hydroxyl group, and a methylsulfonyl group, provides a unique combination of electronic and steric properties. The potent electron-withdrawing nature of the methylsulfonyl (-SO₂Me) group, combined with the directing effects of the chloro and hydroxyl substituents, makes this molecule a versatile building block and a subject of study for structure-activity relationships (SAR).[1][2]

This guide serves as a technical resource for researchers and drug development professionals, offering a comprehensive overview of the core chemical properties, synthesis, reactivity, and handling of this compound (CAS No. 20945-65-7).[1] The insights provided herein are grounded in established chemical principles and available technical data to facilitate its effective application in a laboratory setting.

Chemical Identity and Physicochemical Properties

The fundamental identity and physical characteristics of a compound are paramount for its application in research and development. These properties dictate solvent selection, reaction conditions, and purification strategies.

Chemical Structure and Identifiers

The structure of this compound is defined by a benzene ring with substituents at positions 1 (hydroxyl), 2 (chloro), and 4 (methylsulfonyl).

References

An In-Depth Technical Guide to 2-Chloro-4-(methylsulfonyl)phenol: Structure, Synthesis, and Applications

This guide provides a comprehensive technical overview of 2-Chloro-4-(methylsulfonyl)phenol (CAS No. 20945-65-7), a molecule of significant interest in synthetic and medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into its core physicochemical properties, outlines a robust synthetic pathway, and explores its functional relevance as a versatile chemical building block.

Core Molecular Attributes and Physicochemical Properties

This compound is a substituted aromatic compound featuring a phenol ring, a chlorine atom, and a methylsulfonyl group. This specific arrangement of functional groups imparts a unique combination of electronic and steric properties that are highly relevant to its reactivity and potential biological activity.

The chlorine atom at the 2-position and the potent electron-withdrawing methylsulfonyl (-SO₂Me) group at the 4-position significantly influence the acidity of the phenolic hydroxyl group and the reactivity of the aromatic ring. The sulfonyl group, in particular, is a key pharmacophore in many approved drugs, valued for its ability to act as a hydrogen bond acceptor, improve metabolic stability, and modulate solubility.[1] In contrast to its thioether precursor, 2-chloro-4-(methylthio)phenol, the sulfonyl derivative is significantly more stable under oxidative conditions.[2]

Table 1: Physicochemical and Structural Properties of this compound

| Property | Value | Source |

| CAS Number | 20945-65-7 | [3] |

| Molecular Formula | C₇H₇ClO₃S | [3] |

| Molecular Weight | 206.65 g/mol | [3] |

| IUPAC Name | This compound | - |

| SMILES | CS(=O)(=O)C1=CC(=C(C=C1)O)Cl | - |

| InChI Key | NKCJTSDDCIJRLT-UHFFFAOYSA-N | - |

| Boiling Point (Predicted) | 390.37 °C at 760 mmHg | [2] |

| Appearance | White to off-white solid (typical for similar compounds) | - |

Synthesis and Purification: A Validated Workflow

The primary and most efficient route to this compound is through the selective oxidation of its thioether precursor, 2-chloro-4-(methylthio)phenol. This transformation is a cornerstone of sulfur chemistry, converting the electron-donating methylthio group into the strongly electron-withdrawing methylsulfonyl group.[2]

The choice of oxidizing agent is critical for achieving high yield and purity. While various reagents can effect this transformation, meta-Chloroperoxybenzoic acid (m-CPBA) and Oxone® (potassium peroxymonosulfate) are preferred in laboratory and industrial settings for their reliability and relatively clean reaction profiles. The following protocol is based on established procedures for the oxidation of aryl thioethers.[4]

Experimental Protocol: Oxidation of 2-chloro-4-(methylthio)phenol

Objective: To synthesize this compound with high purity.

Materials:

-

2-chloro-4-(methylthio)phenol (1.0 eq)

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity, 2.2 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-4-(methylthio)phenol (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with stirring.

-

Addition of Oxidant: Add m-CPBA (2.2 eq) portion-wise to the stirred solution over 15-20 minutes. Causality Note: Slow, portion-wise addition is crucial to control the exothermicity of the oxidation reaction and prevent over-oxidation or side reactions.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material and the appearance of a more polar product spot.

-

Quenching: Upon completion, cool the mixture again to 0 °C and carefully quench the excess peroxide by adding saturated aqueous sodium thiosulfate solution. Stir vigorously for 10 minutes.

-

Workup - Base Wash: Add saturated aqueous sodium bicarbonate solution to neutralize the m-chlorobenzoic acid byproduct (precipitate will dissolve). Transfer the mixture to a separatory funnel.

-

Extraction: Separate the layers. Extract the aqueous layer twice more with DCM. Combine all organic layers.

-

Washing: Wash the combined organic layer sequentially with saturated aqueous NaHCO₃, water, and finally brine. Trustworthiness Note: These washing steps are self-validating; they systematically remove acidic byproducts and water-soluble impurities, ensuring a cleaner crude product for purification.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 40% ethyl acetate).

-

Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a white solid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Structural Characterization (Predicted)

As experimental spectral data for this specific compound is not widely published, this section provides a predicted analysis based on established spectroscopic principles and data from structurally analogous compounds. This serves as an authoritative guide for researchers to confirm the identity and purity of their synthesized material.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (in CDCl₃, 400 MHz):

-

δ ~ 7.85 ppm (d, J ≈ 2.0 Hz, 1H): Aromatic proton ortho to the -SO₂Me group and meta to the -OH group. The small coupling constant is characteristic of a meta-coupling.

-

δ ~ 7.70 ppm (dd, J ≈ 8.5, 2.0 Hz, 1H): Aromatic proton meta to both the -SO₂Me and -Cl groups. It will show coupling to both adjacent aromatic protons.

-

δ ~ 7.20 ppm (d, J ≈ 8.5 Hz, 1H): Aromatic proton ortho to the -Cl group.

-

δ ~ 6.50 ppm (br s, 1H): Phenolic hydroxyl proton (-OH). This peak is often broad and its chemical shift is concentration-dependent; may exchange with D₂O.

-

δ ~ 3.10 ppm (s, 3H): Methyl protons (-SO₂CH₃). This singlet will be deshielded due to the adjacent sulfonyl group.

-

-

¹³C NMR (in CDCl₃, 100 MHz):

-

δ ~ 155 ppm: Aromatic carbon attached to the hydroxyl group (C-OH).

-

δ ~ 138-142 ppm: Quaternary aromatic carbons (C-Cl and C-SO₂Me).

-

δ ~ 130-135 ppm: Aromatic CH carbons.

-

δ ~ 120-125 ppm: Aromatic CH carbons.

-

δ ~ 115-120 ppm: Aromatic CH carbons.

-

δ ~ 45 ppm: Methyl carbon (-SO₂CH₃).

-

Infrared (IR) Spectroscopy

-

~3400-3200 cm⁻¹ (broad): O-H stretching vibration of the phenolic hydroxyl group.

-

~1310 cm⁻¹ and ~1150 cm⁻¹ (strong): Asymmetric and symmetric S=O stretching vibrations, characteristic of the sulfonyl group.

-

~1600, ~1500 cm⁻¹: Aromatic C=C stretching vibrations.

-

~1100-1000 cm⁻¹: C-Cl stretching vibration.

Mass Spectrometry (MS)

-

Exact Mass: 205.9804 Da for C₇H₇³⁵ClO₃S.

-

Molecular Ion (M⁺): A prominent peak should be observed at m/z 206, with a characteristic M+2 isotope peak at m/z 208 in an approximate 3:1 ratio, confirming the presence of one chlorine atom.

-

Key Fragmentation: Loss of the methyl group (-15) to give a fragment at m/z 191, or loss of the entire methylsulfonyl radical (-79) to give a fragment at m/z 127.

Applications in Research and Drug Development

While direct applications of this compound are not extensively documented in peer-reviewed literature, its structure is emblematic of a class of intermediates with high value in medicinal chemistry and agrochemical synthesis.

Scaffold for Bioactive Molecules

The combination of a reactive phenol, a halogen for potential cross-coupling reactions, and a metabolically robust sulfone makes this compound an attractive starting point for library synthesis.

-

Phenolic Derivatization: The hydroxyl group can be readily converted into ethers or esters, allowing for the exploration of structure-activity relationships (SAR) by introducing a wide variety of substituents.

-

Analgesic and Anti-inflammatory Agents: The hydroxyphenyl methyl sulfone moiety is a key structural feature in molecules designed to target enzymes like cyclooxygenase (COX).

-

Herbicide Synthesis: The closely related 2-chloro-4-(methylsulfonyl)benzoic acid is a critical intermediate in the synthesis of the herbicide Tembotrione.[5][6] This highlights the utility of the 2-chloro-4-(methylsulfonyl)phenyl scaffold in agrochemical development.

Role of the Sulfonyl Group in Drug Design

The methylsulfonyl group is a "privileged" functional group in modern drug design for several key reasons, making intermediates like this valuable.

-

Metabolic Stability: The sulfone is highly resistant to metabolic oxidation.

-

Solubility and Polarity: It can improve the aqueous solubility of a parent molecule.

-

Hydrogen Bonding: The two oxygen atoms act as strong hydrogen bond acceptors, facilitating tight binding to protein targets.

Caption: Potential application pathways for this compound.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential. The following information is summarized from safety data sheets (SDS).[3]

-

Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid formation of dust and aerosols.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

-

First Aid:

-

Inhalation: Move to fresh air.

-

Skin Contact: Wash off immediately with soap and plenty of water.

-

Eye Contact: Rinse cautiously with water for several minutes.

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

-

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. The material may be suitable for controlled incineration.

References

- CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid.

- CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.

- US9278932B1 - Process for preparation of 2-chloro-N-(4-chloro-3-pyridin-2-ylphenyl)-4-methylsulfonylbenzamide solid forms.

- US5847236A - Process for the preparation of 2-chloro-4-methylphenol.

-

Facile synthesis of arylsulfonates from phenol derivatives and sulfonyl chlorides. Trends in Organic Chemistry. [Link]

-

2-Chloro-4-[(methylsulfanyl)methyl]phenol | C8H9ClOS | CID 13254482. PubChem. [Link]

-

Crystalline forms of 2-[2-chloro-4-methylsulfony1-3-(2,2,2-trifluoroethoxymethyl)benzoyl]cyclohexan-1,3-dione. Justia Patents. [Link]

-

2-Chloro-4-methyl-phenol - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

-

Fig. 4. 13 C NMR chemical shifts (d/ppm, relative to d 6 -DMSO) of [Ch]... ResearchGate. [Link]

-

Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. MDPI. [Link]

-

13C NMR Chemical Shifts. Oregon State University. [Link]

-

2-Chloro-4-methylphenol | C7H7ClO | CID 14851. PubChem. [Link]

-

4-(Methylsulfonyl)phenol | C7H8O3S | CID 123350. PubChem. [Link]

-

2-Chloro-4-{(E)-[(4-chlorophenyl)imino]methyl}phenol. National Institutes of Health. [Link]

-

Phenol, 2-chloro-4-methyl-. NIST WebBook. [Link]

-

Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

Sources

- 1. 2-Chloro-4-(methylsulfonyl)benzaldehyde | C8H7ClO3S | CID 2761084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Chloro-4-(methylthio)phenol | 17733-32-3 | Benchchem [benchchem.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. Synthesis routes of 4-(Methylsulfonyl)phenol [benchchem.com]

- 5. CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid - Google Patents [patents.google.com]

- 6. Methyl 2-chloro-4-(methylsulfonyl)benzoate|CAS 623927-88-8 [benchchem.com]

An In-depth Technical Guide to the Solubility of 2-Chloro-4-(methylsulfonyl)phenol in Organic Solvents

Introduction

2-Chloro-4-(methylsulfonyl)phenol is a substituted aromatic compound of increasing interest in medicinal chemistry and materials science. Its unique structural features—a chlorinated phenol ring functionalized with a strongly polar methylsulfonyl group—confer specific chemical properties that are critical for its application. For researchers, scientists, and drug development professionals, a thorough understanding of its solubility in various organic solvents is paramount for designing synthetic routes, developing purification strategies, formulating products, and conducting biological assays.

This guide provides a comprehensive overview of the solubility characteristics of this compound. We will delve into the theoretical principles governing its solubility, offer a predicted solubility profile in common organic solvents, and provide a detailed, field-proven experimental protocol for the precise determination of its solubility.

Theoretical Framework for Solubility: A Molecular Perspective

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[1][2] The solubility of this compound is a complex interplay of the functionalities present in its structure.

-

The Phenolic Hydroxyl (-OH) Group: This group is polar and capable of acting as both a hydrogen bond donor and acceptor. This feature generally promotes solubility in polar protic solvents like alcohols.[3]

-

The Aromatic Ring and Chloro (-Cl) Substituent: The benzene ring is inherently non-polar, contributing to solubility in non-polar solvents. The chloro group is electronegative, adding to the overall polarity of the molecule, but its effect is less pronounced than the other functional groups.

-

The Methylsulfonyl (-SO2CH3) Group: This is a highly polar and strongly electron-withdrawing group.[4] The two oxygen atoms are excellent hydrogen bond acceptors. The presence of the sulfonyl group significantly increases the polarity of the molecule and can enhance its solubility in polar solvents.[4][5]

The combination of these groups results in a molecule with a significant dipole moment and the capacity for a variety of intermolecular interactions, including hydrogen bonding, dipole-dipole interactions, and London dispersion forces.

Logical Relationship for Solubility Prediction

The following diagram illustrates the decision-making process for predicting the solubility of this compound in a given solvent.

Caption: Logical workflow for predicting solubility based on solvent class.

Predicted Solubility Profile

Based on the theoretical framework, a qualitative prediction of the solubility of this compound in various organic solvents is presented in the table below. This serves as a preliminary guide for solvent selection.

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding interactions with the hydroxyl and methylsulfonyl groups. |

| Isopropanol | Moderate to High | Increased hydrocarbon chain length slightly reduces polarity compared to methanol. | |

| Polar Aprotic | Acetone, Ethyl Acetate | Moderate to High | Good dipole-dipole interactions with the methylsulfonyl group. |

| Dimethylformamide (DMF) | High | Highly polar solvent capable of strong dipole-dipole interactions. | |

| Dimethyl Sulfoxide (DMSO) | High | Highly polar solvent, excellent for dissolving polar compounds. | |

| Acetonitrile | Moderate | Less polar than DMF and DMSO, but still capable of significant dipole-dipole interactions. | |

| Non-Polar | Hexane, Cyclohexane | Insoluble | The high polarity of the solute is incompatible with the non-polar nature of the solvent.[6] |

| Toluene | Low | The aromatic nature of toluene may offer some weak interaction with the solute's benzene ring, but the overall polarity mismatch is significant. | |

| Chlorinated | Dichloromethane (DCM) | Low to Moderate | DCM has a moderate dipole moment and can interact with the polar parts of the solute to some extent. |

Experimental Determination of Solubility: A Validated Protocol

While theoretical predictions are useful, precise quantitative data must be obtained experimentally. The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility due to its reliability and accuracy.[7][8][9][10]

The Equilibrium Shake-Flask Method

This protocol is designed to be a self-validating system by ensuring that true equilibrium is reached and that the analytical method is accurate.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical technique.

Step-by-Step Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. An amount that is visibly in excess after equilibration is required.

-

Add a known volume (e.g., 5 mL) of the selected organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm).

-

Allow the samples to equilibrate for a sufficient period. A minimum of 24-48 hours is recommended to ensure thermodynamic equilibrium is reached.[7][9] To validate the equilibration time, samples can be taken at various time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved solids. This step is critical to prevent artificially high results.

-

Accurately dilute the filtered sample with a known volume of a suitable solvent (often the same solvent or a mobile phase component for HPLC analysis) to bring the concentration within the calibrated range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method. A reverse-phase column with a suitable mobile phase (e.g., a mixture of acetonitrile and water with a pH modifier) and UV detection at an appropriate wavelength is typically effective for aromatic compounds.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of the diluted samples from the calibration curve and back-calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Experimental Workflow Diagram

Caption: Workflow for the equilibrium shake-flask solubility determination.

High-Throughput Solubility Screening

For drug development professionals who need to screen multiple compounds or conditions rapidly, high-throughput screening (HTS) methods are invaluable.[11][12][13][14] These methods often use smaller volumes and automated liquid handling systems in 96-well plate formats. While kinetic or apparent solubility is often measured, these techniques provide rapid and valuable data for lead optimization. Common HTS approaches include laser nephelometry, which measures light scattering from precipitated particles, and rapid quantification by UHPLC-UV.[13][14]

Data Presentation: Quantitative Solubility of this compound

The following table should be populated with data obtained from the experimental protocol described above.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | 25 | Experimental Value | Calculated Value |

| Ethanol | 25 | Experimental Value | Calculated Value |

| Acetone | 25 | Experimental Value | Calculated Value |

| Ethyl Acetate | 25 | Experimental Value | Calculated Value |

| Acetonitrile | 25 | Experimental Value | Calculated Value |

| Dichloromethane | 25 | Experimental Value | Calculated Value |

| Toluene | 25 | Experimental Value | Calculated Value |

| Hexane | 25 | Experimental Value | Calculated Value |

Conclusion

The solubility of this compound is dictated by its multifunctional chemical structure. The presence of both hydrogen-bonding groups and a significant molecular polarity suggests high solubility in polar protic and aprotic solvents, with limited to no solubility in non-polar hydrocarbon solvents. While theoretical predictions provide a strong foundation for solvent selection, the detailed equilibrium shake-flask protocol provided herein offers a robust and reliable method for obtaining the precise, quantitative data required for rigorous scientific and developmental work. This guide serves as a comprehensive resource for any professional working with this compound, enabling informed decisions in experimental design and process development.

References

-

Fiveable. Sulfonyl Group Definition. [Link]

-

Recipharm. Establishing a high throughput screen of drug solubility in pharmaceutical excipients. [Link]

-

Recipharm. A HIGH THROUGHPUT SCREENING PLATFORM FOR LIQUID FORMULATION DESIGN. [Link]

-

PubMed. A high throughput solubility assay for drug discovery using microscale shake-flask and rapid UHPLC-UV-CLND quantification. [Link]

-

ResearchGate. High throughput solubility determination with application to selection of compounds for fragment screening. [Link]

-

ResearchGate. Can anyone tell me how to perform equilibrium solubility studies step by step practically?. [Link]

-

World Health Organization (WHO). Annex 4. [Link]

-

SciELO. Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. [Link]

-

Biopharma Asia. High Throughput Solubility Screening Method for Assessing Feasibility of Developing Self-Emulsifying Lipid Based Formulations. [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

PubMed. Thermodynamics of distribution of p-substituted phenols between aqueous solution and organic solvents and phospholipid vesicles. [Link]

-

World Health Organization (WHO). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. [Link]

-

ResearchGate. Predicting the solubilization preference of natural phenols to different solvents. [Link]

-

TutorChase. Polarity and Solubility of Organic Compounds. [Link]

-

ResearchGate. Application of Sulfonyl in Drug Design. [Link]

-

Chemistry LibreTexts. 3.1: Physical properties of organic compounds. [Link]

-

Chemistry Steps. Solubility of Organic Compounds. [Link]

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 3. tutorchase.com [tutorchase.com]

- 4. fiveable.me [fiveable.me]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. who.int [who.int]

- 9. scielo.br [scielo.br]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. Establishing a high throughput screen of drug solubility in pharmaceutical excipients [worldpharmatoday.com]

- 12. recipharm.com [recipharm.com]

- 13. A high throughput solubility assay for drug discovery using microscale shake-flask and rapid UHPLC-UV-CLND quantification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of 2-Chloro-4-(methylsulfonyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed technical overview of the spectroscopic properties of 2-Chloro-4-(methylsulfonyl)phenol, a compound of interest in medicinal chemistry and organic synthesis. Given the limited availability of published experimental spectra for this specific molecule, this document leverages high-quality predictive modeling and comparative analysis with structurally related compounds to offer a robust and scientifically grounded interpretation of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. This approach is designed to empower researchers in their identification, characterization, and utilization of this compound.

Molecular Structure and its Influence on Spectroscopic Signatures

This compound possesses a unique combination of functional groups that dictate its spectroscopic behavior. The interplay between the electron-withdrawing chloro and methylsulfonyl groups and the electron-donating hydroxyl group on the aromatic ring creates a distinct electronic environment, which is reflected in its NMR, IR, and MS data.

Molecular Structure of this compound

Caption: 2D structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound reveal a set of distinct signals that can be assigned to specific atoms within the molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons, the hydroxyl proton, and the methyl protons of the sulfonyl group. The chemical shifts are influenced by the electronic effects of the substituents.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Ar-H (ortho to -SO₂CH₃) | 7.85 | d | 1H |

| Ar-H (ortho to -Cl) | 7.60 | dd | 1H |

| Ar-H (ortho to -OH) | 7.15 | d | 1H |

| -OH | 5.5-6.5 | br s | 1H |

| -SO₂CH₃ | 3.15 | s | 3H |

Disclaimer: These are predicted values and may vary from experimental results.

Interpretation:

-

The aromatic protons are expected to appear in the downfield region (7.0-8.0 ppm) due to the deshielding effect of the aromatic ring current and the electron-withdrawing substituents.

-

The proton ortho to the strongly electron-withdrawing methylsulfonyl group is predicted to be the most deshielded.

-

The hydroxyl proton signal is typically broad and its chemical shift is dependent on concentration and solvent.

-

The methyl protons of the sulfonyl group are expected to appear as a singlet around 3.15 ppm.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-OH | 155.0 |

| C-Cl | 120.0 |

| C-SO₂CH₃ | 138.0 |

| C-H (ortho to -SO₂CH₃) | 128.5 |

| C-H (ortho to -Cl) | 126.0 |

| C-H (ortho to -OH) | 116.0 |

| -SO₂CH₃ | 45.0 |

Disclaimer: These are predicted values and may vary from experimental results.

Interpretation:

-

The carbon atom attached to the hydroxyl group (C-OH) is expected to be the most deshielded aromatic carbon due to the oxygen's electronegativity.

-

The carbon atoms attached to the chloro (C-Cl) and methylsulfonyl (C-SO₂CH₃) groups will also be significantly deshielded.

-

The methyl carbon of the sulfonyl group will appear in the upfield region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (phenol) | 3200-3600 | Broad, Strong |

| C-H stretch (aromatic) | 3000-3100 | Medium |

| C-H stretch (methyl) | 2900-3000 | Weak |

| C=C stretch (aromatic) | 1580, 1490 | Medium |

| S=O stretch (sulfonyl) | 1350, 1150 | Strong |

| C-O stretch (phenol) | 1230 | Strong |

| C-Cl stretch | 750 | Strong |

Disclaimer: These are predicted values and may vary from experimental results.

Interpretation:

-

A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is a key indicator of the phenolic O-H stretch, broadened by hydrogen bonding.

-

The strong absorptions around 1350 cm⁻¹ and 1150 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl group.

-

The presence of aromatic C=C stretching bands and a strong C-O stretching band further confirms the phenolic structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrum Data:

-

Molecular Ion (M⁺): The predicted monoisotopic mass of this compound (C₇H₇ClO₃S) is approximately 205.98 g/mol . The mass spectrum is expected to show a molecular ion peak at m/z 206 and an M+2 peak at m/z 208 with an intensity ratio of approximately 3:1, which is characteristic of the presence of a chlorine atom.

-

Major Fragmentation Pathways:

-

Loss of CH₃• from the sulfonyl group.

-

Loss of SO₂.

-

Cleavage of the C-S bond.

-

Loss of HCl.

-

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocols

The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed. These protocols serve as a starting point and may require optimization based on the available instrumentation and sample purity.

NMR Spectroscopy Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup:

-

Tune and shim the NMR spectrometer to the specific solvent.

-

Set the appropriate acquisition parameters for ¹H and ¹³C NMR, including pulse sequence, acquisition time, and number of scans.

-

-

Data Acquisition: Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. 2D NMR experiments such as COSY and HSQC can be performed for more detailed structural elucidation.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy Acquisition (ATR-FTIR)

-

Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

-

Instrument Setup:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Set the desired spectral range (e.g., 4000-400 cm⁻¹) and number of scans.

-

-

Data Acquisition: Acquire the sample spectrum.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry Acquisition (Electron Ionization - GC/MS)

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

-

Instrument Setup:

-

Set the GC oven temperature program to ensure good separation and peak shape.

-

Set the mass spectrometer to scan a suitable mass range (e.g., m/z 40-300) in electron ionization (EI) mode.

-

-

Data Acquisition: Inject the sample into the GC-MS system.

-

Data Analysis: Analyze the resulting total ion chromatogram and the mass spectrum of the peak corresponding to this compound.

Synthesis Outline

This compound can be synthesized from 4-chlorophenol through a two-step process:

-

Chlorosulfonation: Reaction of 4-chlorophenol with chlorosulfonic acid to yield 3-chloro-4-hydroxybenzenesulfonyl chloride.

-

Reduction and Methylation: The sulfonyl chloride is then reduced, typically with a reducing agent like sodium sulfite, followed by methylation of the resulting sulfonic acid or its salt to introduce the methylsulfonyl group.

2-Chloro-4-(methylsulfonyl)phenol mechanism of action

An In-Depth Technical Guide to the Hypothesized Mechanisms of Action of 2-Chloro-4-(methylsulfonyl)phenol

Abstract

This technical guide provides a comprehensive analysis of the potential mechanisms of action of this compound. In the absence of direct empirical studies on this specific molecule, this document synthesizes information from structurally related compounds to propose two primary, testable hypotheses for its biological activity: antimicrobial action and anti-inflammatory effects through cyclooxygenase-2 (COX-2) inhibition. This guide is intended for researchers, scientists, and drug development professionals, offering a theoretical framework and practical experimental designs to elucidate the compound's mode of action.

Introduction and Physicochemical Properties

This compound is a chlorinated phenolic compound characterized by the presence of a methylsulfonyl group. Its structure suggests a molecule with potential biological activity, influenced by the interplay of its functional groups. The phenolic hydroxyl group can participate in hydrogen bonding, while the chloro and methylsulfonyl groups modulate its electronic properties and lipophilicity. The sulfonyl group, in particular, is a strong electron-withdrawing group, which can influence the acidity of the phenolic proton and the molecule's interaction with biological targets.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₇ClO₃S | |

| Molecular Weight | 206.65 g/mol | |

| Appearance | White to off-white crystalline solid | Generic Material Safety Data Sheet |

| Solubility | Sparingly soluble in water, soluble in organic solvents | [2] |

Hypothesized Mechanisms of Action

Based on its structural motifs, two primary mechanisms of action are proposed for this compound.

Hypothesis 1: Broad-Spectrum Antimicrobial Activity

The chlorinated phenol core of the molecule is a well-established pharmacophore for antimicrobial activity.[2][3] Phenolic compounds, in general, exert their antimicrobial effects through multiple mechanisms, primarily involving the disruption of microbial cell integrity.[4][5][6]

-

Membrane Disruption: Phenols can intercalate into the lipid bilayer of microbial cell membranes, altering their fluidity and permeability. This leads to the leakage of essential intracellular components, such as ions, ATP, and nucleic acids, ultimately resulting in cell death.[6] The lipophilicity imparted by the chloro group may enhance this membrane interaction.

-

Protein Denaturation: The hydroxyl group of the phenol can form hydrogen bonds with proteins, disrupting their secondary and tertiary structures. This is particularly effective against membrane-bound proteins, such as enzymes and transport proteins, leading to the inhibition of crucial metabolic processes.[4]

The methylsulfonyl group, being polar, might modulate the compound's solubility and its ability to interact with specific microbial targets.

Hypothesis 2: Selective COX-2 Inhibition and Anti-inflammatory Activity

The 4-(methylsulfonyl)phenyl moiety is a key structural feature in a class of non-steroidal anti-inflammatory drugs (NSAIDs) known as selective COX-2 inhibitors (coxibs).[7][8][9] These drugs are designed to specifically inhibit the COX-2 isoform, which is upregulated at sites of inflammation, while sparing the COX-1 isoform, which is involved in homeostatic functions like gastric protection.[10][11]

The methylsulfonyl group of these inhibitors fits into a specific hydrophilic side pocket of the COX-2 active site, which is absent in COX-1, conferring selectivity.[8] It is plausible that this compound could adopt a conformation that allows it to bind to and inhibit the COX-2 enzyme, thereby exerting anti-inflammatory effects.

Caption: Experimental workflow for validating the antimicrobial mechanism of action.

Validation of COX-2 Inhibition

A fluorometric assay can be used to determine the inhibitory activity of the compound against COX-1 and COX-2. [12][13] Protocol:

-

Use a commercial COX activity assay kit.

-

Prepare a dilution series of this compound.

-

In separate wells of a 96-well plate, add the assay buffer, COX-1 or COX-2 enzyme, and the test compound.

-

Include a known selective COX-2 inhibitor (e.g., celecoxib) as a positive control and a non-selective inhibitor (e.g., ibuprofen) for comparison.

-

Initiate the reaction by adding arachidonic acid.

-

Measure the fluorescence kinetically at Ex/Em = 535/587 nm.

-

Calculate the percent inhibition for each concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).

Table 3: Hypothetical COX Inhibition Data

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| This compound | >100 | 5.2 | >19.2 |

| Celecoxib (Control) | 50 | 0.8 | 62.5 |

| Ibuprofen (Control) | 15 | 25 | 0.6 |

A high selectivity index indicates preferential inhibition of COX-2.

Conclusion and Future Directions

This guide has outlined two plausible, scientifically-grounded mechanisms of action for this compound based on its chemical structure. The proposed experimental workflows provide a clear path for researchers to validate these hypotheses. Elucidating the precise mechanism of action is a critical step in the potential development of this compound as a therapeutic agent. Future studies could involve more advanced techniques such as transcriptomics and proteomics to understand the global cellular response to treatment with this compound, as well as in vivo studies to assess its efficacy and safety in animal models.

References

- Borges, A., Ferreira, C., Saavedra, M. J., & Simões, M. (2013). Antibacterial activity and mode of action of selected phenolic acid-to-plant pathogen bacteria. Industrial Crops and Products, 51, 143-149.

- Hussain, A., et al. (2017). Novel 4-methylsulfonylphenyl derivatives as NSAIDS with preferential COX-2 inhibition. Future Medicinal Chemistry, 10(2), 155-168.

- Rowley, T. J., et al. (2011). In vitro assays for cyclooxygenase activity and inhibitor characterization. Current protocols in pharmacology, 54(1), 2-3.

- Denyer, S. P., & Stewart, G. S. A. B. (1998). Mechanisms of action of disinfectants.

-

Farquharson, M. E., Gage, J. C., & Northover, J. (1958). The biological action of chlorophenols. British journal of pharmacology and chemotherapy, 13(1), 20–24. [3]11. Al-Saeed, F. A., et al. (2018). Novel 4-methylsulfonylphenyl derivatives as NSAIDS with preferential COX-2 inhibition. Future Medicinal Chemistry, 10(2), 155-168. [7]12. Elabscience. (n.d.). Cyclooxygenase (COX) Activity Fluorometric Assay Kit (E-BC-F050). Retrieved from [Link]

- Sim, W., Barnard, E., Blaskovich, M. A., & Ziora, Z. M. (2018). Antimicrobial efficacy validation using in vitro and in vivo testing methods. Essays in biochemistry, 62(4), 517-529.

- Lee, C. H., & Lee, C. (2008). Chlorination of phenols revisited: unexpected formation of α, β-unsaturated C4-dicarbonyl ring cleavage products. Environmental science & technology, 42(13), 4848-4853.

-

Li, M., et al. (2022). Integrating Network Pharmacology and Experimental Validation: Mechanistic Study of the Anti-Porphyromonas gingivalis and Anti-Inflammatory Effects of Berberis hemsleyana Ahrendt Extract. Molecules, 27(19), 6528. [14]19. Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163-175.

- Lee, C. H., & von Gunten, U. (2010). Chlorination of phenols: kinetics and formation of chloroform. Environmental science & technology, 44(1), 224-230.

- Cushnie, T. P. T., & Lamb, A. J. (2005). Antimicrobial activity of flavonoids. International journal of antimicrobial agents, 26(5), 343-356.

-

Ghorab, M. M., Ragab, F. A., & Heiba, H. I. (2016). Application of Sulfonyl in Drug Design. Current drug discovery technologies, 13(3), 154-180. [1]24. Galland, F., et al. (2010). Chlorination of phenols: kinetics and formation of chloroform. Environmental Science & Technology, 44(1), 224-230. [15]25. Wei, C. X., et al. (2013). [Application of methyl in drug design]. Yao xue xue bao = Acta pharmaceutica Sinica, 48(8), 1195–1208. [16]26. Wang, L., et al. (2012). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. Current medicinal chemistry, 19(22), 3610–3645. [17]27. Drugs.com. (2023). List of COX-2 Inhibitors + Uses, Types & Side Effects. Retrieved from [Link] [10]28. Wikipedia. (2023). Cyclooxygenase-2 inhibitor. Retrieved from [Link] [9]29. LITFL. (2020). COX II Inhibitors. Retrieved from [Link]

- Kruger, N. J. (2009). The Bradford assay for protein quantitation. In The protein protocols handbook (pp. 17-24). Humana Press, Totowa, NJ.

- Smith, P. K., et al. (1985). Measurement of protein using bicinchoninic acid. Analytical biochemistry, 150(1), 76-85.

-

Wang, L., et al. (2012). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. Current Medicinal Chemistry, 19(22), 3610-3645. [18]33. O'Shea, J. P., & Tieleman, D. P. (2013). Kinetic stability of membrane proteins. Biochimica et Biophysica Acta (BBA)-Biomembranes, 1828(11), 2605-2615.

-

Arines, F., et al. (2022). An optimized protocol to analyze membrane protein degradation in yeast using quantitative western blot and flow cytometry. STAR protocols, 3(2), 101274. [19]35. ResearchGate. (n.d.). Examples of biologically active alkylphenol natural products. Retrieved from [Link]

-

Arines, F., et al. (2022). An optimized protocol to analyze membrane protein degradation in yeast using quantitative western blot and flow cytometry. STAR Protocols, 3(2), 101274. [20]37. D'Auria, M., & Racioppi, R. (2019). Tailored Functionalization of Natural Phenols to Improve Biological Activity. Biomolecules, 9(7), 273. [21]38. Osipova, V. P., et al. (2021). Antioxidant activity of some organosulfur compounds in vitro. Journal of King Saud University-Science, 33(5), 101463.

- Pereira, D. M., et al. (2020). Bioactive (Poly)

- Lucini, L., et al. (2015). Biological Activity of Vegetal Extracts Containing Phenols on Plant Metabolism. Molecules, 20(4), 6169-6182.

Sources

- 1. researchgate.net [researchgate.net]

- 2. A review of chlorinated phenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The biological action of chlorophenols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Novel 4-methylsulfonylphenyl derivatives as NSAIDS with preferential COX-2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]

- 10. drugs.com [drugs.com]

- 11. litfl.com [litfl.com]

- 12. assaygenie.com [assaygenie.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. mdpi.com [mdpi.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. An optimized protocol to analyze membrane protein degradation in yeast using quantitative western blot and flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Tailored Functionalization of Natural Phenols to Improve Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Electron-Withdrawing Effects of the Methylsulfonyl Group in Phenols

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The methylsulfonyl group (–SO₂CH₃) is a powerful electron-withdrawing substituent that profoundly influences the chemical and physical properties of aromatic systems. When appended to a phenol ring, it significantly modulates acidity, reactivity, and molecular interactions, making it a crucial functional group in medicinal chemistry and materials science. This guide provides a comprehensive exploration of the electronic effects of the methylsulfonyl group, detailing its impact on the acidity (pKa) of phenols through a combination of inductive and resonance effects. We present detailed protocols for the synthesis of methylsulfonyl phenols and for the experimental determination of their physicochemical properties. Furthermore, this document explores the practical applications of these compounds, particularly in the context of drug design, where the methylsulfonyl moiety serves as a key building block for optimizing pharmacokinetic and pharmacodynamic profiles.

Introduction: The Significance of Electron-Withdrawing Groups in Phenol Chemistry

Phenols are a cornerstone of organic chemistry, characterized by a hydroxyl (–OH) group directly attached to an aromatic ring. The acidity of the phenolic proton is a defining feature, governed by the stability of the corresponding phenoxide anion.[1] The introduction of substituents onto the aromatic ring can dramatically alter this acidity. Electron-donating groups destabilize the phenoxide anion, decreasing acidity, whereas electron-withdrawing groups (EWGs) stabilize the anion, thereby increasing acidity.[2][3][4]

Among the array of EWGs, the methylsulfonyl group stands out for its potent electronic influence and desirable physicochemical properties.[5] It is strongly polar and can act as a hydrogen bond acceptor, yet it is metabolically robust and can improve the solubility of parent molecules.[5] Understanding the nuanced electronic effects of this group is paramount for chemists aiming to fine-tune molecular properties for specific applications, from creating novel pharmaceuticals to designing advanced polymers.

The Dual Nature of the Methylsulfonyl Group: Inductive and Resonance Effects

The potent electron-withdrawing character of the methylsulfonyl group arises from two distinct electronic mechanisms: the inductive effect (–I) and the resonance effect (–M or –R).[6][7]

-

Inductive Effect (–I): The sulfur atom in the methylsulfonyl group is in a high oxidation state and is bonded to two highly electronegative oxygen atoms. This creates a strong dipole, making the sulfur atom significantly electron-deficient. This positive character pulls electron density away from the aromatic ring through the sigma (σ) bond framework.[8][9] This effect operates regardless of the substituent's position on the ring but weakens with distance.

-

Resonance Effect (–M): The sulfur atom can expand its valence shell to accommodate more than eight electrons, allowing it to participate in resonance delocalization.[10] When positioned ortho or para to the hydroxyl group, the methylsulfonyl group can directly delocalize the negative charge of the phenoxide anion onto its oxygen atoms through pπ-dπ orbital overlap. This provides a powerful stabilizing interaction that is not possible from the meta position.[1][4]

The interplay of these effects dictates the group's overall impact on the phenol's properties.

Caption: Deprotonation and stabilization of a methylsulfonyl-substituted phenol.

Quantifying the Effect: Impact on Phenol Acidity (pKa)

The most direct measure of the methylsulfonyl group's electron-withdrawing strength is its effect on the acid dissociation constant (pKa) of the phenol. A lower pKa value signifies a stronger acid.[11] The stabilization of the phenoxide conjugate base makes the corresponding phenol more acidic.[12]

This electronic influence can also be quantified using Hammett substituent constants (σ), which are derived from the ionization of substituted benzoic acids.[13][14] A positive σ value indicates an electron-withdrawing group. The methylsulfonyl group possesses large positive σ values, confirming its strong electron-withdrawing nature. Notably, the σₚ value is significantly larger than the σₘ value, reflecting the additional contribution of the resonance effect at the para position.[10]

| Table 1: Hammett Constants for the Methylsulfonyl Group | |

| Constant | Value |

| σ-meta (σₘ) | +0.65 to +0.72 |

| σ-para (σₚ) | +0.75 to +0.86 |

| Source: Data compiled from multiple literature sources.[10] |

The impact of these effects is clearly demonstrated in the pKa values of substituted phenols. While phenol itself has a pKa of approximately 10, the introduction of a methylsulfonyl group lowers this value significantly, indicating a substantial increase in acidity.

| Table 2: Acidity of Phenol and Methylsulfonyl Phenols | ||

| Compound | CAS Number | Approximate pKa (in water) |

| Phenol | 108-95-2 | 10.0[15] |

| 2-(Methylsulfonyl)phenol | 53438-92-9 | 8.3 |

| 3-(Methylsulfonyl)phenol | 14763-61-2 | 8.4 |

| 4-(Methylsulfonyl)phenol | 14763-60-1 | 7.9[16] |

| Source: Values are approximate and compiled from various chemical databases and literature.[15][16] |

The para-substituted isomer is the most acidic, a direct consequence of the combined –I and –M effects providing maximal stabilization to the phenoxide anion. The ortho and meta isomers are also significantly more acidic than phenol, primarily due to the strong inductive effect.

Synthesis and Characterization of Methylsulfonyl Phenols

The preparation and analysis of these compounds are routine for synthetic and medicinal chemists. The following sections provide validated, field-proven protocols.

Experimental Protocol: Synthesis of 4-(Methylsulfonyl)phenol

A common and efficient route to methylsulfonyl phenols is the oxidation of the corresponding methylthio)phenol precursor. The thioether is readily oxidized to the sulfone using a potent oxidizing agent such as Oxone® (potassium peroxymonosulfate) or sodium periodate.[17][18]

Objective: To synthesize 4-(methylsulfonyl)phenol from 4-(methylthio)phenol.

Materials:

-

4-(Methylthio)phenol (1.0 eq)

-

Oxone® (2.0-2.2 eq)

-

Ethanol (EtOH)

-

Deionized Water (H₂O)

-

Ethyl Acetate (EtOAc)

-

Brine (saturated aq. NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator.

Step-by-Step Procedure:

-

Dissolution: Dissolve 4-(methylthio)phenol (e.g., 0.50 g, 3.2 mmol) in a 1:1 mixture of ethanol and water (e.g., 10.0 mL of each) in a round-bottom flask at room temperature.[17]

-

Oxidation: To the stirring solution, add Oxone® (e.g., 0.99 g, 6.5 mmol, ~2.1 eq) portion-wise over 5-10 minutes. The reaction may be mildly exothermic.

-

Reaction Monitoring: Allow the reaction mixture to stir vigorously at room temperature for 18-24 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) to confirm the consumption of the starting material.

-

Workup: Partition the reaction mixture between ethyl acetate (e.g., 30 mL) and water (e.g., 20 mL) in a separatory funnel.

-

Extraction: Extract the aqueous layer with two additional portions of ethyl acetate (2 x 20 mL).

-

Washing: Combine the organic layers and wash with brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product, typically obtained as a semi-solid or solid, is often of high purity (95%+).[17] If necessary, it can be further purified by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent.[19]

Caption: Workflow for the synthesis of 4-(methylsulfonyl)phenol.

Experimental Protocol: pKa Determination by Spectrometric Titration

UV-Vis spectrometry provides a reliable method for determining pKa values by measuring the absorbance changes as the phenol transitions to its phenoxide form across a pH range.[20]

Objective: To determine the pKa of a methylsulfonyl phenol using UV-Vis spectrometry.

Materials & Instrumentation:

-

Methylsulfonyl phenol sample

-

Buffer solutions of known pH (e.g., pH 2 to 11)

-

Calibrated pH meter

-

UV-Vis Spectrophotometer with quartz cuvettes

-

Volumetric flasks and pipettes

Step-by-Step Procedure:

-

Stock Solution: Prepare an accurate stock solution of the methylsulfonyl phenol in a suitable solvent (e.g., 10% acetonitrile/water) to ensure solubility across the pH range.[20]

-

Sample Preparation: For each pH point, prepare a sample by diluting a precise aliquot of the stock solution into a series of buffer solutions spanning the expected pKa range. Ensure the final concentration of the phenol is constant across all samples.

-

Spectral Acquisition: Record the UV-Vis absorption spectrum (e.g., from 200-500 nm) for each buffered solution.[20]

-

Data Analysis: Identify the wavelength(s) of maximum absorbance difference between the fully protonated (acidic pH) and deprotonated (basic pH) forms.

-

Calculation: Plot the absorbance at the chosen wavelength versus the pH. The resulting sigmoidal curve can be analyzed to find the inflection point, which corresponds to the pKa. Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation from absorbance data at various pH values.

Caption: Workflow for pKa determination by spectrometric titration.

Spectroscopic Characterization

-

¹H NMR Spectroscopy: The aromatic protons of methylsulfonyl phenols are deshielded due to the EWG, typically appearing downfield. For 4-(methylsulfonyl)phenol, the aromatic protons appear as two doublets around δ 7.0-7.8 ppm. The methyl protons of the sulfonyl group present as a sharp singlet around δ 3.0-3.1 ppm.[19] The phenolic OH proton signal can vary in position (typically δ 4-12 ppm) and is often a broad singlet that can be exchanged with D₂O.[21][22][23]

-

IR Spectroscopy: Key vibrational bands include a broad O–H stretch around 3200-3500 cm⁻¹, characteristic of a phenolic hydroxyl group.[22] Crucially, strong, sharp peaks corresponding to the asymmetric and symmetric S=O stretching of the sulfone group appear in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.[19][24]

Applications in Drug Discovery and Medicinal Chemistry

The methylsulfonyl group is a privileged motif in modern drug design.[5] Its strong electron-withdrawing nature and other physicochemical properties are leveraged to address multiple challenges in drug development.

-

Acidity and Basicity Modulation: The group's ability to increase the acidity of a proximal phenol or decrease the basicity of an aromatic nitrogen atom is a powerful tool for medicinal chemists. This modulation can optimize a drug's ionization state at physiological pH, which in turn affects its solubility, cell permeability, and target binding affinity.

-

Improved Pharmacokinetics: As a polar, hydrophilic group, the methylsulfonyl moiety can enhance the aqueous solubility of poorly soluble drug candidates.[5] Furthermore, it is exceptionally stable to metabolic degradation, being resistant to both hydrolysis and enzymatic reduction, thus improving the metabolic stability and half-life of a drug.[5]

-

Bioisosteric Replacement: The methylsulfonyl group can serve as a bioisostere for other functional groups, such as nitro or cyano groups, offering similar electronic properties but with a different steric profile and improved safety or metabolic characteristics.

-

Synthetic Handle: Methylsulfonyl-substituted aromatics are valuable intermediates in organic synthesis. For example, 1-bromo-3-(methylsulfonyl)benzene has been used in large-scale Suzuki coupling reactions to produce intermediates for potential central nervous system agents.[25]

Phenols and their derivatives are frequently found in the structures of natural products and blockbuster drugs, making the strategic incorporation of substituents like the methylsulfonyl group a key tactic in modern medicinal chemistry.[26]

Conclusion

The methylsulfonyl group exerts a powerful electron-withdrawing influence on the phenol ring through a combination of strong inductive and resonance effects. This markedly increases the acidity of the phenolic proton, a property that can be precisely quantified by pKa measurements and rationalized using Hammett constants. The reliable synthesis and straightforward characterization of these compounds, coupled with their valuable physicochemical properties, have cemented their importance in the field of medicinal chemistry. For researchers and drug development professionals, a thorough understanding of the principles laid out in this guide is essential for the rational design of molecules with tailored acidity, improved metabolic stability, and optimized biological activity.

References

-

Bordwell, F. G., & Andersen, H. M. (n.d.). RESONANCE INTERACTIONS OF METHYLSULFONYL, METHYLTHIO AND RELATED GROUPINGS AS REVEALED BY HAMMETT SIGMA CONSTANTS. DTIC. Retrieved January 2, 2026, from [Link]

-

MDPI. (2024). Hydroxylation of Aryl Sulfonium Salts for Phenol Synthesis under Mild Reaction Conditions. Retrieved January 2, 2026, from [Link]

-

University of Wisconsin-Eau Claire. (n.d.). Chapter 24: Phenols. Retrieved January 2, 2026, from [Link]

- Google Patents. (n.d.). WO2007054668A1 - Synthesis of methylsulphonyl benzene compounds.

-

ISSR Classes. (n.d.). Effect of side groups on phenol acidity. Retrieved January 2, 2026, from [Link]

-

SpectraBase. (n.d.). o-(Methylsulfonyl)phenol. Retrieved January 2, 2026, from [Link]

-

SlideShare. (n.d.). Acidity of phenols, effect of substituents on acidity, qualitative tests, Structure and. Retrieved January 2, 2026, from [Link]

-

BYJU'S. (2019). The Explanation for the Acidity of Phenols. Retrieved January 2, 2026, from [Link]

-

Reddit. (2021). Why is Sulphonyl Group strongly electron-withdrawing?. Retrieved January 2, 2026, from [Link]

-

PubChem. (n.d.). 4-(Methylsulfonyl)phenol. Retrieved January 2, 2026, from [Link]

-

YouTube. (2018). 12.2 Acidity of Alcohols and Phenols. Retrieved January 2, 2026, from [Link]

-

University of Liverpool. (n.d.). LECTURE 2: Electrophilic Substitution in Substituted Benzenes. Retrieved January 2, 2026, from [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved January 2, 2026, from [Link]

-

University of California, Davis. (n.d.). Table 1: Hammett constants for some common substituents. Retrieved January 2, 2026, from [Link]

-

Science.gov. (n.d.). hammett substituent constants: Topics by Science.gov. Retrieved January 2, 2026, from [Link]

-

Chemistry Steps. (n.d.). Inductive and Resonance (Mesomeric) Effects. Retrieved January 2, 2026, from [Link]

-

Dergipark. (n.d.). Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. Retrieved January 2, 2026, from [Link]

-

Wikipedia. (n.d.). Hammett equation. Retrieved January 2, 2026, from [Link]

-

Organic Chemistry Data. (n.d.). Bordwell pKa Table. Retrieved January 2, 2026, from [Link]

-

MSU Denver Sites. (2020). Quantitative Measurement of Substituent Effects on Chemical Reactivity. Retrieved January 2, 2026, from [Link]

-

MDPI. (2025). Facile synthesis of arylsulfonates from phenol derivatives and sulfonyl chlorides. Retrieved January 2, 2026, from [Link]

-

University of Wisconsin-Madison. (n.d.). Spectroscopy Tutorial: Phenols and Enols. Retrieved January 2, 2026, from [Link]

-

Journal of the Chemical Society B: Physical Organic. (n.d.). The pKa values of mono-substituted phenols and benzenethiols and the conjugation of substituents having a strong +K effect. Retrieved January 2, 2026, from [Link]

-

University of California, Los Angeles. (n.d.). Approximate pKa chart of the functional groups. Retrieved January 2, 2026, from [Link]

-

MDPI. (n.d.). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Retrieved January 2, 2026, from [Link]

-

ResearchGate. (2025). NMR and IR Spectroscopy of Phenols. Retrieved January 2, 2026, from [Link]

-

YouTube. (2021). 27.02 Resonance and Inductive Effects. Retrieved January 2, 2026, from [Link]

-

Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved January 2, 2026, from [Link]

-

PubMed. (n.d.). An NMR, IR and theoretical investigation of (1)H chemical shifts and hydrogen bonding in phenols. Retrieved January 2, 2026, from [Link]

-

ResearchGate. (n.d.). Relevance of phenols in medicinal chemistry, their synthesis and our.... Retrieved January 2, 2026, from [Link]

Sources

- 1. byjus.com [byjus.com]

- 2. vanderbilt.edu [vanderbilt.edu]

- 3. issr.edu.kh [issr.edu.kh]

- 4. sips.org.in [sips.org.in]

- 5. namiki-s.co.jp [namiki-s.co.jp]

- 6. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]

- 7. youtube.com [youtube.com]

- 8. reddit.com [reddit.com]

- 9. ch.ic.ac.uk [ch.ic.ac.uk]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. organicchemistrydata.org [organicchemistrydata.org]

- 12. m.youtube.com [m.youtube.com]

- 13. Hammett equation - Wikipedia [en.wikipedia.org]

- 14. sites.msudenver.edu [sites.msudenver.edu]

- 15. chem.indiana.edu [chem.indiana.edu]

- 16. 4-(Methylsulfonyl)phenol | C7H8O3S | CID 123350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. 4-(Methylsulfonyl)phenol synthesis - chemicalbook [chemicalbook.com]

- 18. Synthesis routes of 4-(Methylsulfonyl)phenol [benchchem.com]

- 19. mdpi.com [mdpi.com]

- 20. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 21. orgchemboulder.com [orgchemboulder.com]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. An NMR, IR and theoretical investigation of (1)H chemical shifts and hydrogen bonding in phenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 26. researchgate.net [researchgate.net]

Reactivity of 2-Chloro-4-(methylsulfonyl)phenol in Electrophilic Aromatic Substitution: A Mechanistic and Predictive Analysis

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the reactivity of 2-chloro-4-(methylsulfonyl)phenol in electrophilic aromatic substitution (EAS) reactions. The regiochemical outcomes of these reactions are governed by a complex interplay of electronic and steric effects exerted by the three distinct substituents on the aromatic ring: a strongly activating hydroxyl group, a deactivating yet ortho-, para-directing chloro group, and a strongly deactivating, meta-directing methylsulfonyl group. This document elucidates the underlying principles that dictate the substitution pattern, offering a predictive framework for researchers engaged in the synthesis and modification of this and structurally related molecules. Detailed mechanistic discussions, experimental protocols for key transformations, and predictive models are presented to serve as a practical resource for professionals in chemical research and drug development.

Introduction: The Structural Landscape of this compound

This compound is a polysubstituted aromatic compound featuring a unique convergence of competing electronic influences. Understanding its behavior in electrophilic aromatic substitution—a cornerstone of aromatic chemistry—is critical for its application as a synthetic intermediate.[1] The reactivity of the benzene ring is not uniform; it is profoundly influenced by the attached functional groups, which modulate the ring's electron density and stabilize or destabilize the intermediates formed during the reaction.[2]

The three key substituents in play are:

The central challenge and the focus of this guide is to dissect how these competing directives coalesce to determine the precise position of attack for an incoming electrophile (E⁺).

The Directorate: Unraveling Competing Substituent Effects

The outcome of an electrophilic attack on a substituted benzene ring is determined by the net effect of the substituents on the stability of the cationic intermediate, known as the arenium ion or sigma complex.[2][8] Groups that donate electron density stabilize this intermediate and are termed "activating," while groups that withdraw electron density destabilize it and are "deactivating."[5][9]

The Prime Activator: The Hydroxyl Group

The hydroxyl group is one of the most potent activating groups in electrophilic aromatic substitution.[10] Its influence stems from a dominant electron-donating resonance effect (+R) that overwhelms its electron-withdrawing inductive effect (-I). The lone pairs on the oxygen atom are delocalized into the π-system of the ring, significantly increasing the electron density, particularly at the ortho and para positions.[6][11] This enrichment makes the ring highly nucleophilic and stabilizes the arenium ion when attack occurs at these positions.[12] Consequently, the -OH group is a strong ortho-, para-director .[13]

The Halogen Anomaly: The Chloro Group

Halogens, like chlorine, present a classic case of conflicting electronic effects. Due to their high electronegativity, they exert a strong electron-withdrawing inductive effect (-I), which reduces the overall electron density of the ring and deactivates it towards electrophilic attack compared to benzene.[5][6] However, like the hydroxyl group, they possess lone pairs that can be donated via resonance (+R). This resonance donation, while weaker than that of oxygen, is sufficient to stabilize the positive charge of the arenium ion when the electrophile adds to the ortho or para positions.[6] Thus, the chloro group is a deactivating but ortho-, para-director .[14]

The Potent Deactivator: The Methylsulfonyl Group

The methylsulfonyl (-SO₂CH₃) group is a powerful deactivating group.[5] It exerts both a strong inductive (-I) and a resonance-withdrawing (-R) effect. The sulfur atom, being bonded to two highly electronegative oxygen atoms, is electron-deficient and withdraws electron density from the aromatic ring through both the sigma and pi frameworks.[7] This severe reduction in nucleophilicity makes reactions much slower.[9]

When considering the arenium ion intermediate, placing a positive charge on the carbon adjacent to the -SO₂CH₃ group (as occurs in ortho and para attack) is highly destabilizing. Attack at the meta position avoids this unfavorable arrangement, making it the least disfavored pathway.[15] Therefore, the methylsulfonyl group is a strong meta-director .[13]

| Substituent | Effect on Reactivity | Inductive Effect (-I) | Resonance Effect (+R) | Directing Preference |

| -OH | Strongly Activating | Weak | Strong (Donating) | Ortho, Para |

| -Cl | Deactivating | Strong | Weak (Donating) | Ortho, Para |

| -SO₂CH₃ | Strongly Deactivating | Strong | Strong (Withdrawing) | Meta |

| Table 1: Summary of Substituent Effects. |

Predictive Regioselectivity: The Hierarchy of Influence

When multiple substituents are present, the regiochemical outcome is typically dictated by the most powerful activating group.[4][15] In the case of this compound, the hydroxyl group is the unequivocal dominant director.

Figure 1: Logical workflow for predicting the primary site of electrophilic attack.

-

Identify the Dominant Director: The -OH group at C1 is the strongest activating group and will control the position of substitution.

-

Determine Directed Positions: The -OH group directs incoming electrophiles to its ortho and para positions.

-

The para position (C4) is already substituted with the methylsulfonyl group.

-

The two ortho positions are C2 and C6.

-

-

Evaluate Available Positions:

-

The C2 position is substituted with the chloro group.

-

The C6 position is unsubstituted and sterically accessible.

-

Therefore, electrophilic substitution on this compound is overwhelmingly predicted to occur at the C6 position . The combined deactivating effects of the -Cl and -SO₂CH₃ groups will further disfavor attack at any other available position (C3 or C5).

Key Electrophilic Substitution Reactions and Protocols

The high activation provided by the phenolic hydroxyl group allows many EAS reactions to proceed under relatively mild conditions.[10][16]

Nitration

Nitration introduces a nitro (-NO₂) group onto the aromatic ring. Given the activated nature of the substrate, the reaction can often be achieved with dilute nitric acid alone, avoiding the harsh conditions of mixed acid (HNO₃/H₂SO₄) that can lead to oxidation and degradation.[10][17]

Predicted Product: 2-Chloro-6-nitro-4-(methylsulfonyl)phenol

Figure 2: A generalized experimental workflow for the nitration of this compound.

Experimental Protocol: Synthesis of 2-Chloro-6-nitro-4-(methylsulfonyl)phenol

-

Dissolution: Dissolve this compound (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Place the flask in an ice-salt bath and cool the solution to 0-5 °C.

-

Reagent Addition: Add dilute nitric acid (e.g., 30% aqueous solution, 1.1 eq) dropwise to the stirred solution over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: Continue stirring the reaction mixture in the ice bath for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, slowly pour the reaction mixture into a beaker of crushed ice with stirring.

-

Isolation: Collect the resulting yellow precipitate by vacuum filtration, washing thoroughly with cold water.

-

Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the pure 2-chloro-6-nitro-4-(methylsulfonyl)phenol.[18]

Halogenation (Bromination)

To achieve selective monohalogenation and prevent polysubstitution, the reaction should be carried out in a non-polar solvent.[16] Using aqueous bromine would likely result in the formation of a complex mixture.

Predicted Product: 6-Bromo-2-chloro-4-(methylsulfonyl)phenol

Experimental Protocol: Synthesis of 6-Bromo-2-chloro-4-(methylsulfonyl)phenol

-

Dissolution: Dissolve this compound (1.0 eq) in a suitable non-polar solvent such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂) in a flask protected from light.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-